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molecular formula C8H6Cl2O2 B3276912 2,6-Dichloro-3-methoxybenzaldehyde CAS No. 6505-37-9

2,6-Dichloro-3-methoxybenzaldehyde

Cat. No. B3276912
M. Wt: 205.03 g/mol
InChI Key: BOEYOJGUYQCWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713979B2

Procedure details

Dissolve tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (48.4 g, 175 mmol) in tetrahydrofuran (575ml) and cool to −78° C. Add sec-butyl lithium (1.4M, 131 ml, 183 mmol) slowly at −78° C. and stir at −78° C. for 30 minutes. Add N,N-dimethylformamide and stir at −78° C. for 1.5 hours. Pour reaction mixture into acetic acid in water (1:12, 830 ml) and stir warming to room temperature. Extract with ether, wash with water, brine dry over sodium sulfate, filter and concentrate to yield a mixture of the title compound and TBS protected analog. Slur in hexanes and filter to yield 15 g (45%) of 2,6-dichloro-3-hydroxy-benzaldehyde.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
830 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[Cl:16])(C)C)(C)(C)C.C([Li])(CC)C.CN(C)[CH:24]=[O:25].[C:27](O)(=O)C>O1CCCC1.O>[Cl:16][C:10]1[C:9]([O:8][CH3:27])=[CH:14][CH:13]=[C:12]([Cl:15])[C:11]=1[CH:24]=[O:25]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
575 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
131 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
830 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
TEMPERATURE
Type
TEMPERATURE
Details
warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
Extract with ether
WASH
Type
WASH
Details
wash with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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